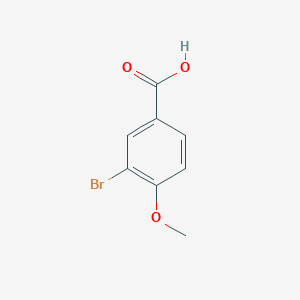

Acide 3-bromo-4-méthoxybenzoïque

Vue d'ensemble

Description

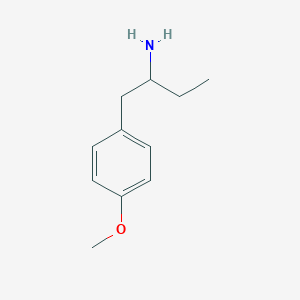

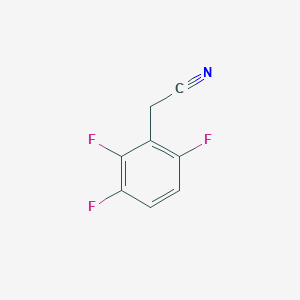

Synthesis Analysis

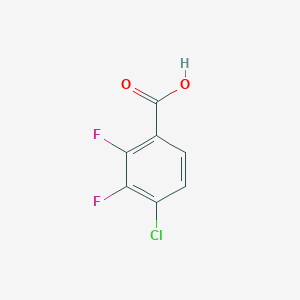

The synthesis of compounds similar to 3-Bromo-4-methoxybenzoic acid involves multiple steps, including bromination, hydrolysis, cyanidation, methoxylation, and esterification processes. For example, the synthesis of Methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene showcases a complex synthetic route involving these steps with an overall yield of about 47% and purity of 99.8% (by GC) (Chen Bing-he, 2008).

Molecular Structure Analysis

Molecular structure analysis of bromobenzoic acid derivatives reveals the influence of methoxy-substituents on the strength of type II halogen bonds. For instance, 4-bromo-3,5-di(methoxy)benzoic acid crystallizes in a specific space group, showcasing head-to-head dimeric units linked via type II Br … Br interactions as well as Br … π and weak H-bonding interactions, which are significant for understanding the molecular geometry and interactions within the crystal structure (Pablo A. Raffo et al., 2016).

Applications De Recherche Scientifique

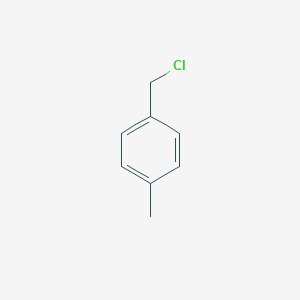

Synthèse des bromures d'aryle

Acide 3-bromo-4-méthoxybenzoïque: est utilisé dans la bromation décarboxylative sans métal de transition des acides carboxyliques aromatiques. Cette méthode est importante pour la production de bromures d'aryle, qui sont des réactifs essentiels en synthèse et sont présents dans de nombreuses molécules fonctionnelles . Les bromures d'aryle sont particulièrement précieux car ce sont les substrats préférés pour les réactions de couplage croisé catalysées par les métaux de transition et la préparation de réactifs de Grignard et organolithium .

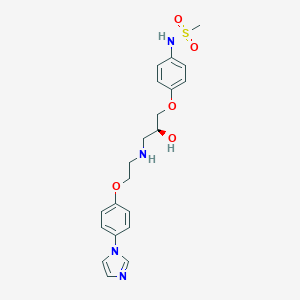

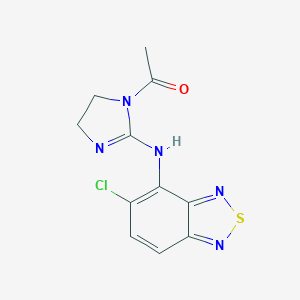

Intermédiaires pharmaceutiques

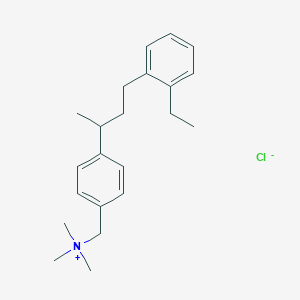

Le composé sert de précurseur pour la synthèse de divers intermédiaires pharmaceutiques. Par exemple, il a été utilisé dans la synthèse d'amides biphényliques et de dérivés de l'acide 2-benzazépine-4-acétique, qui sont des analogues d'antagonistes puissants non peptidiques du GPIIb/IIIa . Ces intermédiaires sont essentiels au développement de nouveaux médicaments et agents thérapeutiques.

Agent catalytique et additif pétrochimique

Dans l'industrie pétrochimique, l'This compound est utilisé comme agent catalytique et additif. Ses propriétés contribuent à améliorer l'efficacité des réactions chimiques et la qualité des produits pétrochimiques .

Synthèse organique

Ce composé est un réactif polyvalent en synthèse organique. Il est impliqué dans diverses transformations, notamment la substitution nucléophile et les réactions HalEx. Ces réactions sont fondamentales dans la construction de molécules organiques complexes .

Produits naturels et colorants

En raison de son importance structurelle, l'This compound est une structure de base dans de nombreux produits naturels et colorants. Il joue un rôle dans la synthèse de composés qui sont utilisés comme colorants dans diverses industries .

Agents antimicrobiens

Le composé a été utilisé pour synthétiser une série d'hydrazide-hydrazones de l'acide 3-méthoxybenzoïque, qui ont été criblées pour leur activité antimicrobienne. Ces composés ont des applications potentielles comme agents antimicrobiens en recherche médicale et en traitement .

Safety and Hazards

3-Bromo-4-methoxybenzoic acid may cause skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this compound . In case of contact with skin or eyes, it is advised to wash with plenty of water .

Mécanisme D'action

Target of Action

3-Bromo-4-methoxybenzoic acid is used as a reagent to prepare benzamide compounds that act as ABL1, ABL2, and BCR-ABL1 inhibitors . These inhibitors are primarily used for treating cancer and CNS disorders .

Mode of Action

The compound’s mode of action involves a transition-metal-free decarboxylative bromination of aromatic acids . This reaction is applicable to many electron-rich aromatic and heteroaromatic acids . The process demonstrates a useful method for producing valuable reagents from inexpensive and abundant starting materials .

Biochemical Pathways

The biochemical pathways affected by 3-Bromo-4-methoxybenzoic acid involve the decarboxylative bromination of aromatic acids .

Pharmacokinetics

It’s known that the compound has a molecular weight of 23104 , which could influence its bioavailability and distribution in the body.

Result of Action

The primary result of the action of 3-Bromo-4-methoxybenzoic acid is the synthesis of benzamide compounds that act as inhibitors for ABL1, ABL2, and BCR-ABL1 . These inhibitors are used in the treatment of cancer and CNS disorders .

Action Environment

The action environment of 3-Bromo-4-methoxybenzoic acid can be influenced by various factors. For instance, the compound should be stored in a dry room at room temperature

Propriétés

IUPAC Name |

3-bromo-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBPZABXVRBFWGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00243930 | |

| Record name | 3-Bromo-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00243930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99-58-1 | |

| Record name | 3-Bromo-4-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-p-anisic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromo-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00243930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-4-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.517 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BROMO-P-ANISIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F82QV9Q9FX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol](/img/structure/B47506.png)